Nefazodone hydrochloride
Overview
Description
Nefazodone hydrochloride is a phenylpiperazine antidepressant . It is used to treat major depression and is not chemically similar to other groups of antidepressants . It is sold under the brand names Serzone, Dutonin, and Nefadar .
Synthesis Analysis
The preparation of the HCl salt of nefazodone involves acidifying a solution of the free base in ethanol with ethanolic hydrogen chloride, followed by crystallization .Molecular Structure Analysis
Nefazodone has the molecular formula C25H32ClN5O2 . Its structure is related to trazodone .Chemical Reactions Analysis
Nefazodone enhances serotonin (5-hydroxytryptamine; 5-HT) synaptic transmission by acting as an antagonist at 5-HT2A receptors and by inhibiting the reuptake of 5-HT . It also weakly inhibits the reuptake of norepinephrine .Physical And Chemical Properties Analysis
Nefazodone hydrochloride has a molecular weight of 506.47 .Scientific Research Applications
Mechanism of Action and Clinical Efficacy
Nefazodone hydrochloride acts by potently and selectively blocking postsynaptic serotonin (5-HT) 5-HT2A receptors and moderately inhibiting serotonin and noradrenaline reuptake. Clinical trials have shown that nefazodone produces significant improvements compared to placebo and has similar efficacy to imipramine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, paroxetine, and sertraline. Optimal therapeutic dosages range between 300 and 600 mg/day, with evidence suggesting efficacy in preventing relapse of depression over periods up to a year. Furthermore, nefazodone has demonstrated beneficial effects on anxiety- and agitation-related symptoms in patients with major depression. Its tolerability profile indicates lower incidence of certain adverse effects compared to imipramine and SSRIs, with more favorable outcomes concerning dizziness, dry mouth, constipation, visual disturbances, and confusion, while not being associated with abnormal weight gain, seizures, priapism, or significant sleep disruption (Davis, Whittington, & Bryson, 1997).
Pharmacokinetics
Nefazodone is rapidly and completely absorbed after oral administration, reaching peak plasma concentration within 2 hours. It undergoes significant first-pass metabolism, resulting in an oral bioavailability of approximately 20%. The drug has nonlinear pharmacokinetics, with plasma concentrations increasing more than expected with dose escalations. Steady-state plasma concentrations are achieved within 4 days of administration. Nefazodone's pharmacokinetics are not markedly altered in patients with renal or mild-to-moderate hepatic impairment but are increased in severe hepatic impairment and in the elderly. It is a weak inhibitor of cytochrome P450 2D6 and does not inhibit CYP1A2, but it is metabolised by and inhibits CYP3A4, which may increase concentrations of drugs metabolized by this isoenzyme (Greene & Barbhaiya, 1997).
Clinical Trials and Efficacy
Numerous clinical trials have evaluated nefazodone's efficacy in major depression, demonstrating its effectiveness and generally favorable tolerability profile compared to other antidepressants. These studies highlight nefazodone as a valuable treatment option for patients with major depression, offering benefits in terms of efficacy and a lower incidence of specific adverse events, particularly those related to sexual function and gastrointestinal issues (Rickels et al., 1995).
Safety And Hazards
Nefazodone may cause severe, life-threatening, sometimes fatal hepatic failure . It should be avoided in patients with active liver disease or elevated serum transaminase concentrations . Nefazodone may also increase the risk of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults .
properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2.ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;/h3-6,8-11,20H,2,7,12-19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCKFEBIOUQECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83366-66-9 (Parent) | |
Record name | Nefazodone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082752996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046088 | |
Record name | Nefazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nefazodone hydrochloride | |
CAS RN |
82752-99-6 | |
Record name | Nefazodone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82752-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nefazodone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082752996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nefazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEFAZODONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X63J94GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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